3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic nomenclature of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The International Union of Pure and Applied Chemistry name for this compound is designated as 3-(chloromethyl)-1-pentan-3-ylpyrazole, which systematically describes the positioning of functional groups on the pyrazole ring system. This nomenclature indicates the presence of a chloromethyl group at position 3 of the pyrazole ring and a pentan-3-yl substituent attached to the nitrogen atom at position 1. The systematic naming convention provides unambiguous identification of the molecular structure and substitution pattern.
The structural representation of the compound can be expressed through multiple standardized formats that facilitate computational analysis and database searches. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CCC(n1ccc(n1)CCl)CC, which provides a linear representation of the molecular connectivity. This notation effectively captures the branched alkyl chain attached to the pyrazole nitrogen and the chloromethyl substituent on the ring carbon. The canonical Simplified Molecular Input Line Entry System representation maintains consistency across different chemical databases and computational platforms.
The International Chemical Identifier representation offers comprehensive structural information encoded as InChI=1S/C9H15ClN2/c1-3-9(4-2)12-6-5-8(7-10)11-12/h5-6,9H,3-4,7H2,1-2H3. This hierarchical identifier system provides detailed connectivity information, including atom-by-atom connections and hydrogen positions. The corresponding International Chemical Identifier Key, KCHJDAKWYFDXAS-UHFFFAOYSA-N, serves as a condensed hash representation suitable for rapid database searching and molecular identification. These standardized identifiers ensure consistent representation across global chemical information systems and facilitate automated data processing.
Properties
IUPAC Name |
3-(chloromethyl)-1-pentan-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2/c1-3-9(4-2)12-6-5-8(7-10)11-12/h5-6,9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHJDAKWYFDXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core with 1-(Pentan-3-yl) Substitution
The 1-(pentan-3-yl) substituent implies alkylation at the N-1 position of the pyrazole ring. This can be achieved by:
N-alkylation of pyrazole : Starting from pyrazole or 3-substituted pyrazole, alkylation using pentan-3-yl halides (e.g., pentan-3-yl bromide or chloride) under basic conditions (e.g., sodium hydride or potassium carbonate in DMF) selectively alkylates the N-1 position.
Alternatively, cyclocondensation of hydrazine derivatives with pentan-3-one or related ketones can directly introduce the pentan-3-yl substituent at N-1 during ring formation.
Introduction of the Chloromethyl Group at Position 3
The chloromethyl substituent at position 3 of the pyrazole ring is typically introduced via:
Halomethylation reactions : Electrophilic substitution at the 3-position with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid (Blanc reaction conditions) can introduce the chloromethyl group.
Chlorination of methyl-substituted pyrazoles : Starting from 3-methyl-1-(pentan-3-yl)pyrazole, selective chlorination at the methyl group using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride can convert the methyl to chloromethyl.
Functional group interconversion : Alternatively, introducing a hydroxymethyl group at position 3 followed by conversion to chloromethyl via treatment with thionyl chloride or phosphorus pentachloride is a viable route.
Stepwise Synthetic Route Example
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pentan-3-one + hydrazine | Acidic or neutral conditions, reflux | 1-(pentan-3-yl)pyrazole | Cyclocondensation forming pyrazole |
| 2 | 1-(pentan-3-yl)pyrazole | Chloromethylating agent (e.g., chloromethyl methyl ether, HCl + formaldehyde) | 3-(chloromethyl)-1-(pentan-3-yl)pyrazole | Electrophilic substitution at C-3 |
| 3 | Purification | Chromatography or recrystallization | Pure 3-(chloromethyl)-1-(pentan-3-yl)pyrazole | Isolation and purity enhancement |
Alternative Synthetic Routes and Considerations
Use of substituted hydrazines : Starting from hydrazine derivatives bearing pentan-3-yl substituents can facilitate direct cyclization with α,β-unsaturated compounds to yield substituted pyrazoles.
Chlorination of pyrazole precursors : Some patents describe chlorination of pyrazole intermediates to yield 3-chloropyrazoles, which can be further functionalized. However, these methods often involve complex multi-step syntheses and may have lower yields.
Green chemistry approaches : Nano-catalysts such as nano-ZnO have been reported to improve condensation reactions for pyrazole synthesis, enhancing yield and reducing reaction time.
Research Findings and Data Summary
| Method | Yield (%) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation with pentan-3-one and hydrazine | 70-90 | Reflux in ethanol or acidic media | Direct formation of N-substituted pyrazole | May require purification steps |
| Chloromethylation with chloromethyl methyl ether | 50-75 | Room temperature to reflux, acidic conditions | Regioselective introduction of chloromethyl group | Use of toxic reagents |
| N-alkylation of pyrazole with pentan-3-yl halide | 60-85 | Basic conditions, polar aprotic solvents | Straightforward N-substitution | Possible side reactions |
| Chlorination of 3-methyl pyrazole with NCS | 40-65 | Controlled temperature, inert atmosphere | Selective chlorination of methyl group | Overchlorination risk |
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Corresponding substituted pyrazoles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methylated pyrazoles.
Scientific Research Applications
Pharmaceutical Development
3-(Chloromethyl)-1-(pentan-3-yl)-1H-pyrazole has been explored for its potential as a pharmaceutical agent. It serves as a precursor or intermediate in the synthesis of more complex pyrazole derivatives that exhibit biological activity. For instance, compounds derived from pyrazoles have shown promise as antiviral agents, particularly against RNA and DNA viruses, by interfering with viral replication mechanisms .
Antiviral Activity
Research indicates that pyrazole derivatives can act as inhibitors of viral replication. In studies involving related compounds, certain pyrazole derivatives demonstrated significant antiviral activity against viruses such as Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations . The mechanism often involves the inhibition of specific viral enzymes or interference with viral entry into host cells.
Organic Synthesis
The chloromethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property allows it to participate in various organic transformations, facilitating the synthesis of other valuable chemical entities . For example, it can react with amines or thiols to form new compounds with potentially useful properties.
Case Study 1: Antiviral Efficacy
A series of studies evaluated the antiviral efficacy of pyrazole derivatives against a range of viruses. The findings indicated that specific modifications to the pyrazole structure could enhance selectivity and potency against targeted viral strains. For instance, derivatives with additional functional groups showed improved activity against YFV and RSV compared to standard antiviral drugs like ribavirin .
Case Study 2: Synthesis of Novel Derivatives
Research has focused on synthesizing novel pyrazole derivatives from this compound through multi-step organic reactions. These derivatives were evaluated for their biological activities, including cytotoxicity and antiviral properties. The results demonstrated that some synthesized compounds exhibited low cytotoxicity while maintaining effective antiviral activity, highlighting their potential for further development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at Position 1
a) 3-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride
- Structure : Ethyl group (-CH2CH3) at position 1; hydrochloride salt.
- Key Differences : Shorter alkyl chain (ethyl vs. pentan-3-yl) and ionic form enhance water solubility.
- Applications : Used as a precursor for nucleophilic substitution reactions due to its ionic nature .
b) 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate
- Structure : Aromatic 3-chloromethylphenyl group at position 1.
- Likely used in materials science or as a ligand in catalysis .
c) 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride
- Structure : 2-Fluoroethyl group (-CH2CH2F) at position 1.
- Key Differences: Fluorine atom increases electronegativity and metabolic stability. Potential applications in fluorinated pharmaceuticals or agrochemicals .
Substituent Variations at Position 3
a) 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Structure : Chloromethyl at position 4; additional trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups.
- Key Differences : Trifluoromethyl is a strong electron-withdrawing group, enhancing stability and reactivity. Used in herbicidal applications due to its fluorinated motifs .
b) 4-((1H-Imidazol-1-yl)methyl)-1-(4-chlorophenyl)-3-(4-propoxyphenyl)-1H-pyrazole
Halogen and Functional Group Variations
a) 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- Structure : Trifluoromethyl (-CF3) instead of chloromethyl (-CH2Cl).
- Key Differences : CF3 is less reactive but improves lipophilicity and bioavailability. Common in agrochemicals and pharmaceuticals .
b) 5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Solubility and Reactivity
- 3-(Chloromethyl)-1-(pentan-3-yl)-1H-pyrazole : Moderate solubility in organic solvents due to the branched alkyl chain. The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols).
- Comparison : Hydrochloride salts (e.g., 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride) exhibit higher aqueous solubility . Fluorinated derivatives (e.g., 3-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole) show enhanced metabolic stability .
Biological Activity
3-(Chloromethyl)-1-(pentan-3-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their pharmacological significance, exhibiting a wide range of biological effects including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound's structure is characterized by the presence of a chloromethyl group and a pentan-3-yl substituent on the pyrazole ring. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, often under acidic or basic conditions to promote cyclization.
Synthetic Route Example
A common synthetic route for pyrazole derivatives includes:
- Condensation : Reacting hydrazine with an appropriate aldehyde or ketone.
- Cyclization : Under heating conditions to form the pyrazole ring.
- Functionalization : Introducing substituents like chloromethyl or alkyl groups to enhance biological activity.
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Standard (Dexamethasone) | 76 | 86 |
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The effectiveness is often measured by Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) | Reference Compound (Ampicillin) |
|---|---|---|
| Escherichia coli | TBD | 50 |
| Staphylococcus aureus | TBD | 25 |
Anticancer Properties
The anticancer potential of pyrazoles has been explored in various studies. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of several pyrazole derivatives, it was found that compounds similar to this compound significantly reduced edema in animal models when compared to standard treatments like ibuprofen .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various pyrazoles against Bacillus subtilis and E. coli. The results indicated that some derivatives exhibited potent activity with MIC values lower than those of standard antibiotics .
Q & A
Basic Research Question
- Use fume hoods and PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure.
- Store in airtight containers away from oxidizers.
- Neutralize waste with aqueous sodium bicarbonate before disposal .
How are pyrazole derivatives evaluated for enzyme inhibition (e.g., carbonic anhydrase)?
Advanced Research Question
Assays involve:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
